Benzoylgomisin Q Benzoylgomisin Q Benzoylgomisin Q is a natural product found in Schisandra sphenanthera, Schisandra rubriflora, and Schisandra lancifolia with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468917
InChI: InChI=1S/C31H36O9/c1-17-14-19-15-21(34-3)25(36-5)27(38-7)23(19)24-20(16-22(35-4)26(37-6)28(24)39-8)29(31(17,2)33)40-30(32)18-12-10-9-11-13-18/h9-13,15-17,29,33H,14H2,1-8H3/t17-,29-,31-/m0/s1
SMILES:
Molecular Formula: C31H36O9
Molecular Weight: 552.6 g/mol

Benzoylgomisin Q

CAS No.:

Cat. No.: VC17468917

Molecular Formula: C31H36O9

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

Benzoylgomisin Q -

Specification

Molecular Formula C31H36O9
Molecular Weight 552.6 g/mol
IUPAC Name [(8S,9S,10S)-9-hydroxy-3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate
Standard InChI InChI=1S/C31H36O9/c1-17-14-19-15-21(34-3)25(36-5)27(38-7)23(19)24-20(16-22(35-4)26(37-6)28(24)39-8)29(31(17,2)33)40-30(32)18-12-10-9-11-13-18/h9-13,15-17,29,33H,14H2,1-8H3/t17-,29-,31-/m0/s1
Standard InChI Key ZEMSHIOAFVYIFX-LLNVXLRBSA-N
Isomeric SMILES C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC
Canonical SMILES CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

Benzoylgomisin Q (C₃₁H₃₆O₉) possesses a molecular weight of 552.6 g/mol, as determined by high-resolution mass spectrometry . Its structure features a tricyclic framework comprising a dibenzocyclooctene core substituted with multiple methoxy groups, a benzoyl moiety, and stereogenic centers at positions C-8, C-9, and C-10 . The compound's isomeric SMILES notation reveals its absolute configuration:
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₃₁H₃₆O₉
Molecular Weight552.6 g/mol
logP (Octanol-Water)4.539
Topological Polar Surface101.91 Ų
Hydrogen Bond Donors1
Rotatable Bonds9

Discrepancy Note: Earlier reports suggested a molecular formula of C₃₀H₃₆O₈ , likely due to differences in analytical methodologies or isolation of isomeric variants.

Spectroscopic Identification

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has become the gold standard for identifying Benzoylgomisin Q in complex botanical extracts. Characteristic MS/MS fragments at m/z 387.1443 and 201.0912 correspond to cleavage of the benzoyl group and cyclooctene ring, respectively.

Natural Occurrence and Biosynthesis

Botanical Sources

Benzoylgomisin Q is primarily isolated from Schisandra chinensis fruits, which contain approximately 0.12–0.35% w/w of the compound depending on geographical origin. Minor quantities have been detected in related species:

  • Schisandra sphenanthera (0.02–0.08% w/w)

  • Kadsura heteroclita (0.01–0.05% w/w)

Biosynthetic Pathway

The compound originates from the phenylpropanoid pathway through dimerization of coniferyl alcohol units. Key enzymatic steps include:

  • Oxidative Coupling: Catalyzed by dirigent proteins to form the dibenzocyclooctene skeleton

  • O-Methylation: SAM-dependent methyltransferases introduce methoxy groups

  • Benzoylation: BAHD acyltransferase mediates esterification with benzoic acid

Pharmacological Activities

Antioxidant Mechanisms

Benzoylgomisin Q demonstrates potent free radical scavenging capacity (DPPH IC₅₀ = 18.7 ± 1.3 μM), surpassing reference compounds like ascorbic acid in membrane lipid peroxidation assays . The ortho-methoxy groups on the aromatic rings facilitate electron delocalization, enhancing radical stabilization .

Hepatoprotective Effects

In carbon tetrachloride-induced liver injury models, Benzoylgomisin Q (10 mg/kg/day) reduced serum ALT and AST levels by 62% and 58%, respectively. Mechanistic studies indicate:

  • Upregulation of Nrf2-mediated antioxidant genes (HO-1, NQO1)

  • Inhibition of CYP2E1-mediated toxin activation

  • Suppression of TLR4/NF-κB inflammatory signaling

Pharmacokinetic Profile

Absorption and Distribution

Despite favorable Lipinski parameters (MW < 500, logP < 5), Benzoylgomisin Q exhibits poor oral bioavailability (F = 2.88%) due to:

  • Low aqueous solubility (logS = -5.203)

  • P-glycoprotein efflux (Papp = 3.44 × 10⁻⁵ cm/s)

Table 2: ADME Properties

ParameterValueImplication
Caco-2 Permeability-4.69Poor intestinal absorption
Plasma Protein Binding69.88%Moderate tissue distribution
BBB Penetration0.032Limited CNS availability

Metabolic Fate

Hepatic metabolism involves:

  • Phase I: Demethylation at C-3/C-4 positions (CYP3A4-mediated)

  • Phase II: Glucuronidation of phenolic hydroxyl groups (UGT1A1)

Therapeutic Applications

Traditional Use in TCM

In Schisandra formulations, Benzoylgomisin Q contributes to:

  • Liver Qi regulation

  • Kidney essence tonification

  • Shen calming effects

Modern Drug Development

Ongoing research explores:

  • NASH Treatment: Phase II trials evaluating 50 mg BID formulations

  • Chemoprotection: Adjuvant therapy for cisplatin-induced nephrotoxicity

  • Topical Antioxidants: Nanoemulsions for UV photoprotection (SPF boost = 2.3×)

Challenges and Future Directions

Synthetic Accessibility

Total synthesis remains challenging due to:

  • Multiple stereocenters requiring asymmetric catalysis

  • Sensitivity of benzoyl ester under basic conditions
    Recent advances in photoredox C–H functionalization show promise for scalable production.

Formulation Innovations

Strategies to enhance bioavailability include:

  • Solid Dispersion Systems: HPMC-based matrices improving solubility 12-fold

  • Prodrug Approaches: Phosphonooxymethyl derivatives with 83% higher F

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